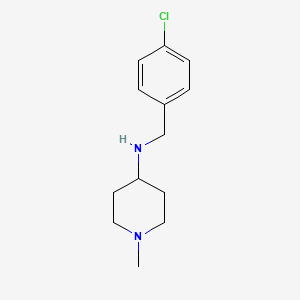

N-(4-chlorobenzyl)-1-methyl-4-piperidinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLUHXDDGXUFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Chlorobenzyl 1 Methyl 4 Piperidinamine

Historical Development of Synthetic Routes to Substituted Piperidinamine Scaffolds

The development of synthetic methods for creating substituted piperidine (B6355638) rings, the core of many alkaloids and pharmaceuticals, has a rich history. Early methods often involved the reduction of substituted pyridine (B92270) precursors. However, these approaches offered limited control over substitution patterns and stereochemistry.

Over time, more sophisticated strategies emerged, focusing on the construction of the piperidine ring itself or the functionalization of a pre-existing piperidone or piperidine scaffold. Key historical developments include:

Intramolecular Cyclization: Methods involving the cyclization of linear amine-containing substrates have been fundamental. These reactions, often proceeding via C-N or C-C bond formation, allow for the construction of the heterocyclic ring from acyclic precursors. nih.gov

Mannich Reaction: This reaction has been employed for the synthesis of 2,6-diaryl-4-piperidones, which can serve as versatile intermediates for further elaboration into various piperidinamine derivatives. biomedpharmajournal.org

Aza-Diels-Alder Reaction: The cycloaddition of imines with dienes provides a powerful route to tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.

Reductive Amination and N-Alkylation: These have become cornerstone methods for introducing substituents onto the piperidine nitrogen and at other positions. chemrxiv.orgorganic-chemistry.org The direct reductive amination of a ketone with an amine generates an imine or iminium ion intermediate, which is then reduced in situ to form the amine. orgsyn.org N-alkylation involves the reaction of a piperidine nitrogen with an alkyl halide, a classic but effective method for C-N bond formation. researchgate.net

Targeted Synthesis of N-(4-chlorobenzyl)-1-methyl-4-piperidinamine

The synthesis of this compound can be achieved through several reliable synthetic routes, primarily revolving around reductive amination or direct N-alkylation.

The selection of starting materials is dictated by the chosen synthetic pathway. The most common and commercially available precursors for the synthesis of this compound are outlined below.

| Synthetic Route | Key Precursor 1 | Key Precursor 2 |

|---|---|---|

| Reductive Amination | 1-methyl-4-piperidone (B142233) | 4-chlorobenzylamine (B54526) |

| N-Alkylation | 1-methyl-4-piperidinamine | 4-chlorobenzyl chloride (or bromide) |

Reductive Amination: This is arguably the most common and efficient method for this transformation. The reaction proceeds by the condensation of 1-methyl-4-piperidone with 4-chlorobenzylamine to form an intermediate iminium ion. This electrophilic species is then reduced in the same pot by a hydride-based reducing agent to yield the final tertiary amine product.

Mechanism: Ketone + Amine ⇌ Iminium Ion + H₂O; Iminium Ion + [H⁻] → Tertiary Amine

Conditions: Mild reducing agents are preferred to selectively reduce the iminium ion without affecting the ketone starting material. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this purpose. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM) at room temperature. sciencemadness.org

N-Alkylation: This classical approach involves the direct alkylation of 1-methyl-4-piperidinamine with a 4-chlorobenzyl halide. The reaction is a nucleophilic substitution where the secondary amine on the piperidine ring attacks the electrophilic benzylic carbon of the 4-chlorobenzyl halide, displacing the halide ion.

Mechanism: Sɴ2 (Nucleophilic Substitution)

Conditions: The reaction is often performed in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net A non-nucleophilic base, like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is typically added to scavenge the acid (e.g., HCl) generated during the reaction, preventing the formation of an unreactive ammonium (B1175870) salt. researchgate.net The reaction may be run at room temperature or with gentle heating to increase the rate. researchgate.net

| Parameter | Reductive Amination | N-Alkylation |

|---|---|---|

| Reagents | 1-methyl-4-piperidone, 4-chlorobenzylamine, Sodium triacetoxyborohydride | 1-methyl-4-piperidinamine, 4-chlorobenzyl chloride, Potassium carbonate |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Acetonitrile (ACN) or Dimethylformamide (DMF) |

| Temperature | Room Temperature | Room Temperature to 70°C |

| Reaction Time | 12-24 hours | 6-18 hours |

To maximize the yield and purity of the final product, several optimization strategies can be employed.

Control of Stoichiometry: In N-alkylation, using a slight excess of the amine can help prevent dialkylation, where the product acts as a nucleophile to react with another molecule of the alkyl halide. researchgate.net Conversely, slow addition of the alkyl halide to an excess of the amine can also favor monoalkylation. researchgate.net

Choice of Reducing Agent: For reductive amination, the choice of reducing agent is critical. While strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, they may also reduce the starting ketone. Milder, more selective reagents like NaBH(OAc)₃ or sodium cyanoborohydride (NaBH₃CN) are often preferred as they primarily reduce the protonated imine (iminium ion), leading to cleaner reactions and higher yields.

pH Control: In reductive amination, the reaction is often facilitated by slightly acidic conditions (e.g., by adding acetic acid), which catalyze the formation of the iminium ion. However, the pH must be carefully controlled as strongly acidic conditions can deactivate the amine nucleophile.

Purification: After the reaction, purification is crucial. This typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. The crude product is then often purified by column chromatography on silica (B1680970) gel to separate it from unreacted starting materials and any byproducts, ensuring high purity of the final compound.

Derivatization and Structural Modifications of the this compound Core

The this compound structure serves as a scaffold that can be further modified to explore structure-activity relationships for various applications.

Modifying the 4-chlorobenzyl moiety is a common strategy for creating analogues. This can be achieved either by starting with a differently substituted benzaldehyde/benzylamine in the initial synthesis or by direct chemical modification of the aromatic ring post-synthesis.

Synthesis from Substituted Precursors: The most straightforward approach is to perform the reductive amination or N-alkylation using precursors that already contain the desired substituents on the aromatic ring. For example, using 4-fluorobenzylamine (B26447) or 4-methylbenzaldehyde (B123495) would yield the corresponding fluoro- or methyl-substituted analogues. This method avoids potential issues with selectivity and compatibility of reagents with the existing piperidinamine core.

Electrophilic Aromatic Substitution: Direct modification of the 4-chlorobenzyl ring is also possible, though it requires careful consideration of the directing effects of the existing chloro and alkylamino substituents. Both are ortho-, para-directing groups. Given that the para position is blocked by the chlorine atom, further electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would be directed to the positions ortho to the chloro group (positions 3 and 5). Reaction conditions would need to be carefully selected to be compatible with the amine functionality in the piperidine ring, which could be protonated or oxidized under harsh conditions.

Modifications of the Piperidine Ring System

The piperidine ring is a versatile scaffold that can be modified to alter the conformational properties and biological activity of the molecule. Research into analogous structures reveals several strategies for modifying this heterocyclic system.

One approach involves the introduction of bridged systems to create more rigid, conformationally constrained analogs. For instance, the piperidine ring can be modified with one- or two-carbon bridges to form structures like 2-azanorbornanes, nortropanes, and isoquinuclidines. This systematic approach to conformational control can be adapted to various classes of pharmaceuticals. The introduction of such bridges has been shown to, in some cases, maintain the affinity for biological targets, suggesting a degree of steric tolerance in the binding region. ijert.org

Another significant modification is the creation of spirocyclic systems at the piperidine ring. For example, a spiro cyclopropyl (B3062369) ring can be introduced onto the piperidinyl moiety. The synthesis of such an analog might involve constructing the cyclopropyl ring prior to the assembly of the piperidine ring itself. A synthetic route could start with the Dieckmann condensation of a suitable diester to form a piperidin-4-one ester, followed by decarboxylation. Subsequent reductive amination and protection/deprotection steps can yield the desired spirocyclic aminopiperidine intermediate. researchgate.net

The following table summarizes key modifications made to the piperidine ring in related analogs:

| Modification Type | Structural Change | Synthetic Strategy | Reference |

| Bridged System | Introduction of one- or two-carbon bridges | Cyclization of precursors to form bicyclic systems | ijert.org |

| Spirocyclic System | Fusion of a cyclopropyl ring at C4 | Dieckmann condensation followed by ring formation | researchgate.net |

Stereoselective Synthesis and Chiral Resolution Approaches for Related Analogs

The introduction of chirality into piperidine-containing molecules is crucial for understanding their interaction with biological systems. Several stereoselective synthetic methods and chiral resolution techniques have been developed for analogs of this compound.

Asymmetric synthesis provides a direct route to enantiomerically pure or enriched compounds. One such strategy involves the Ru-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide to produce a syn-1,2-amino-fluoropiperidine. An alternative and more cost-effective approach utilizes a dynamic kinetic asymmetric transamination of a ketone precursor. ijert.org Another powerful method is the use of a three-component cascade coupling involving a chiral nitro diester, which can be accessed through a highly enantioselective Michael addition. This allows for the one-pot assembly of a functionalized piperidinone skeleton. Subsequent base-catalyzed epimerization can drive the reaction towards the desired trans isomer, which can be isolated by direct crystallization. researchgate.net

Multi-enzymatic and chemo-enzymatic methods are also employed for the asymmetric synthesis of trisubstituted piperidines. These approaches can achieve high stereocontrol through a highly enantioselective transamination to form an optically pure enamine or imine intermediate, followed by a diastereoselective reduction.

Chiral resolution is a classical approach to separate enantiomers from a racemic mixture. For piperidine derivatives, this can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase, such as cellulose-based columns. The choice of the chiral stationary phase and the polarity of the substituents on the piperidine derivative can significantly influence the separation of the enantiomers.

The table below outlines some stereoselective approaches for related piperidine analogs:

| Approach | Key Transformation | Catalyst/Reagent | Outcome |

| Asymmetric Synthesis | Asymmetric hydrogenation of enamide | Ruthenium catalyst | Enantioselective formation of aminopiperidine |

| Asymmetric Synthesis | Dynamic kinetic asymmetric transamination | Transaminase enzyme | Cost-effective route to chiral aminopiperidine |

| Asymmetric Synthesis | Three-component cascade coupling | Chiral nitro diester | One-pot assembly of functionalized piperidinone |

| Chiral Resolution | High-Performance Liquid Chromatography | Cellulose-based chiral stationary phase | Separation of enantiomers |

Advanced Synthetic Techniques for Piperidinamine Analogs

Modern synthetic chemistry offers a range of advanced techniques for the efficient construction of complex molecules like piperidinamine analogs. These methods often provide advantages in terms of step economy, yield, and the ability to generate molecular diversity.

Hydrogenation of a pre-existing pyridine ring is a common and effective strategy for the synthesis of the piperidine core. This approach allows for the initial functionalization of the aromatic pyridine ring, followed by its reduction to the corresponding piperidine. This retrosynthetic strategy is considered a promising synthetic approach for accessing a wide variety of substituted piperidines. researchgate.net

Intramolecular cyclization reactions are another powerful tool for constructing the piperidine ring. Various methods fall under this category, including metal-catalyzed cyclization, intramolecular silyl-Prins reactions, electrophilic cyclization, and aza-Michael reactions. These reactions start with an acyclic precursor and form the piperidine ring in a controlled manner. organic-chemistry.org

Multi-component reactions offer a highly efficient means of synthesizing complex piperidine derivatives. For instance, the Mannich reaction, which involves the condensation of an amine, a ketone, and an aldehyde, can be used to produce 2,6-diaryl-3-methyl-4-piperidones in a single step. rdd.edu.iq

The following table provides an overview of advanced synthetic techniques applicable to piperidinamine analogs:

| Technique | Description | Key Features | Reference |

| Pyridine Ring Hydrogenation | Reduction of a functionalized pyridine to a piperidine | Allows for late-stage saturation; versatile | researchgate.net |

| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic precursor | Various catalytic and non-catalytic methods available | organic-chemistry.org |

| Mannich Reaction | Three-component condensation of an amine, ketone, and aldehyde | Efficient one-pot synthesis of piperidinones | rdd.edu.iq |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Chlorobenzyl 1 Methyl 4 Piperidinamine and Analogs

Conformational Analysis and Molecular Geometry

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the preferred conformation of molecules like N-(4-chlorobenzyl)-1-methyl-4-piperidinamine in solution. nih.gov By analyzing proton-proton (¹H-¹H) coupling constants, the spatial relationship between hydrogens on the piperidine (B6355638) ring can be determined, which in turn defines the ring's conformation and the orientation of its substituents. nih.gov For N-substituted piperidines, the bulky N-benzyl group is expected to predominantly occupy the more sterically favorable equatorial position to avoid unfavorable 1,3-diaxial interactions. Studies on related 4-substituted piperidines have confirmed that their conformational energies are often similar to analogous cyclohexane (B81311) systems, further supporting the preference for equatorial placement of large groups. nih.gov Two-dimensional NMR techniques such as ROESY can provide direct evidence of through-space interactions, confirming the proximity of atoms consistent with a specific conformer. nih.gov

Computational chemistry provides critical insights into the conformational landscape of a molecule by calculating the energies of its possible shapes. rsc.org Methods range from semi-empirical approaches like Austin Model 1 (AM1) to more rigorous Density Functional Theory (DFT). researchgate.netresearchgate.net These calculations are used to perform a conformational search, identifying stable low-energy conformers and the energy barriers between them. researchgate.net For this compound, computational analysis would confirm that the chair conformation of the piperidine ring is the most stable. It would also quantify the energy penalty associated with placing the bulky N-(4-chlorobenzyl) group in the axial position, reinforcing the experimental expectation of a strong equatorial preference. Such studies on related N-methyl piperidine (NMP) have identified distinct chair and twist structures, with the chair conformer being the most stable. rsc.org These theoretical models are invaluable for rationalizing how molecular shape influences biological activity. nih.gov

Influence of Substituents on Biological Activity and Physicochemical Properties

The specific chemical groups attached to the 4-aminopiperidine (B84694) core are not merely decorative; they are critical determinants of the molecule's biological activity and properties. Structure-activity relationship (SAR) studies on analogous compounds illustrate how modifying these substituents can fine-tune the molecule's interactions with biological targets, such as receptors or enzymes.

The presence and identity of a halogen on the benzyl (B1604629) ring significantly modulate the electronic properties and binding affinities of the molecule. In studies of related N-(1-benzylpiperidin-4-yl)arylacetamide analogs, halogen substitution on the aromatic ring was found to generally increase affinity for sigma-2 (σ₂) receptors while having a less pronounced effect on sigma-1 (σ₁) receptor affinity. nih.govresearchgate.net The position of the halogen is also crucial; for a range of substituents including chlorine and fluorine, substitution at the 3-position of the aromatic ring tended to yield higher affinity for both σ₁ and σ₂ receptors compared to substitution at the 2- or 4-positions. nih.gov While both chlorine and fluorine are electron-withdrawing, their differing sizes and electronegativities can lead to distinct interactions within a binding pocket. For instance, in one series of compounds, a 2-fluoro substituted analog exhibited the highest selectivity for σ₁ receptors among all halogenated compounds tested. nih.gov

| Substitution | Effect on σ₁ Receptor Affinity | Effect on σ₂ Receptor Affinity | Reference |

|---|---|---|---|

| General Halogen (Cl, F, Br) | Similar affinity maintained | Significantly increased affinity | nih.govresearchgate.net |

| 2-Fluoro | High affinity | Moderate affinity (leading to high selectivity) | nih.gov |

| 3-Chloro/Fluoro | Higher affinity than 2- or 4-substitution | Higher affinity than 2- or 4-substitution | nih.gov |

| 4-Chloro/Fluoro | Generally lower selectivity than 3-substitution | Generally lower selectivity than 3-substitution | nih.gov |

The methyl group on the piperidine nitrogen (the 1-position) plays a significant role in the molecule's activity. In many classes of piperidine-based compounds, N-alkylation is a key feature for biological activity. Studies on N-methyl piperidine derivatives have shown that this group can be crucial for analgesic activity. journalagent.com The presence of the N-methyl group can influence the molecule's basicity, lipophilicity, and steric profile, all of which affect its ability to cross membranes and interact with a receptor. Varying the N-alkyl substituent has been shown to have no major impact on the endo:exo regioselectivity during certain synthetic transformations but is crucial for the final biological profile. acs.org In some series, replacing the N-methyl group with other substituents or removing it entirely can lead to a significant decrease or complete loss of activity, highlighting its importance for proper receptor engagement. journalagent.com

| Modification | Observed Effect | Compound Class / Target | Reference |

|---|---|---|---|

| Presence of N-Methyl group | Significant for analgesic activity | Phenacyl piperidinium (B107235) compounds | journalagent.com |

| Removal of N-Alkyl group | Often detrimental to activity | General N-Alkyl Piperidines | acs.org |

| Methyl substitution on piperidine ring | Can significantly increase σ₁ receptor affinity and selectivity | N-naphthylalkyl-piperidines | nih.gov |

The N-benzyl group is a critical pharmacophore in many biologically active piperidine derivatives. This moiety often engages in crucial binding interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine) in a receptor's binding site. nih.gov Structure-activity relationship studies consistently demonstrate that the removal or replacement of the benzyl group with a simple alkyl or other non-aromatic group is detrimental to biological activity. mdpi.com Substitution on the benzyl ring, as discussed with halogenation, serves to modulate this interaction and introduce new electronic or steric features. For example, in a series of dopamine (B1211576) transporter ligands, various substitutions on the N-benzyl ring led to a broad range of affinities and selectivities, demonstrating its role as a key tuning element for the molecule's pharmacological profile. nih.gov

| Modification | Observed Effect on Activity | Target/Compound Class | Reference |

|---|---|---|---|

| Replacement of N-benzyl with non-aromatic group | Detrimental; often leads to loss of activity | Antifungal 4-aminopiperidines | mdpi.com |

| Substitution on the N-benzyl aromatic ring | Modulates affinity and selectivity | Dopamine/Serotonin (B10506) Transporter Ligands | nih.gov |

| Presence of N-benzyl group | Forms key π-π stacking interactions with receptor | Dopamine D4 Receptor Antagonists | nih.gov |

| Replacement of benzyl's phenyl ring with imidazole/pyridyl | >60-fold loss in σ₁ receptor affinity | N-(1-benzylpiperidin-4-yl)arylacetamides | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in understanding how variations in their molecular features influence their interactions with biological targets.

The foundation of a robust QSAR model lies in the meticulous selection of molecular descriptors that accurately quantify the physicochemical properties of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For N-benzylpiperidine analogs, relevant descriptors often include those that characterize the substitutions on both the benzyl and piperidine moieties. nih.gov

Descriptor Selection:

A comprehensive set of descriptors is typically calculated for each analog in the dataset. These can range from simple constitutional descriptors (e.g., molecular weight) to more complex quantum chemical parameters (e.g., HOMO and LUMO energies). researchgate.net The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. This is often achieved through statistical techniques that identify the descriptors with the highest correlation to biological activity while maintaining low inter-correlation among themselves.

An illustrative set of descriptors that could be employed in a QSAR study of this compound analogs is presented in the table below.

| Descriptor Class | Descriptor Name | Symbol | Description |

| Electronic | Hammett Constant (para) | σp | Quantifies the electron-donating or electron-withdrawing effect of substituents on the benzyl ring. |

| Highest Occupied Molecular Orbital Energy | HOMO | Relates to the molecule's ability to donate electrons. | |

| Lowest Unoccupied Molecular Orbital Energy | LUMO | Relates to the molecule's ability to accept electrons. | |

| Steric | Molar Refractivity | MR | A measure of the volume occupied by an atom or a group of atoms and its polarizability. |

| Taft Steric Parameter | Es | Quantifies the steric bulk of a substituent. | |

| Hydrophobic | Logarithm of the partition coefficient | LogP | Measures the lipophilicity of the molecule, influencing its membrane permeability and interaction with hydrophobic pockets of a receptor. |

| Topological | Wiener Index | W | A topological index of a molecule, defined as the sum of the lengths of the shortest paths between all pairs of vertices in its chemical graph. |

Statistical Methods:

Once a set of relevant descriptors is chosen, various statistical methods are employed to develop the QSAR model.

Principal Component Analysis (PCA): PCA is often used as a preliminary data analysis tool. It is a dimensionality-reduction method that transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. This helps in visualizing the distribution of compounds and identifying outliers.

Multiple Linear Regression (MLR): MLR is one of the most common methods for developing a QSAR equation. researchgate.net It establishes a linear relationship between the biological activity (dependent variable) and a set of selected molecular descriptors (independent variables). A typical MLR equation would take the form: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c₀ is a constant, and c₁, c₂, ..., cₙ are the regression coefficients for the descriptors D₁, D₂, ..., Dₙ.

Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure and function of biological neural networks. researchgate.net They are capable of modeling complex non-linear relationships between molecular descriptors and biological activity. ANNs consist of interconnected nodes (neurons) organized in layers. The network is "trained" on a dataset of compounds with known activities, allowing it to learn the underlying patterns and make predictions for new compounds.

The primary goal of QSAR modeling is to develop a statistically robust model that can accurately predict the biological activity of novel, untested compounds. nih.gov The predictive power of a QSAR model is rigorously assessed through various validation techniques. Internal validation methods like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds are crucial to ensure the model's generalizability and to avoid chance correlations. mdpi.com

A well-validated QSAR model for this compound analogs can provide valuable insights into their mechanism of action. For instance, the coefficients of the descriptors in an MLR equation indicate the direction and magnitude of their influence on biological activity. A positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity enhances activity, guiding the design of more potent analogs.

Below is a hypothetical QSAR model for a series of N-benzyl-4-aminopiperidine analogs, illustrating how such a model can be used for predictive purposes.

| Compound | R1 (on Benzyl) | R2 (on Piperidine N) | LogP | MR (R1) | σp (R1) | Experimental pIC50 | Predicted pIC50 |

| Analog 1 | 4-Cl | CH₃ | 3.8 | 6.03 | 0.23 | 7.5 | 7.4 |

| Analog 2 | 4-F | CH₃ | 3.5 | 0.92 | 0.06 | 7.1 | 7.2 |

| Analog 3 | 4-CH₃ | CH₃ | 3.9 | 5.65 | -0.17 | 7.8 | 7.7 |

| Analog 4 | H | CH₃ | 3.4 | 1.03 | 0.00 | 7.0 | 7.1 |

| Analog 5 | 4-Cl | C₂H₅ | 4.2 | 6.03 | 0.23 | 7.3 | 7.3 |

Hypothetical Predictive Equation: pIC₅₀ = 0.5LogP - 0.2MR + 1.5*σp + 5.5

This predictive model can then be used to estimate the biological activity of newly designed analogs, prioritizing the synthesis of compounds with the highest predicted potency.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. mdpi.com For this compound and its analogs, pharmacophore modeling can elucidate the key structural motifs responsible for their biological activity, even in the absence of a known receptor structure.

A pharmacophore model is generated by superimposing a set of active molecules and identifying the common chemical features that are spatially aligned. These features typically include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

Hydrophobic (HY) regions: Non-polar groups that can engage in hydrophobic interactions.

Aromatic Rings (AR): Planar, cyclic conjugated systems that can participate in π-π stacking or cation-π interactions. nih.gov

Positive Ionizable (PI) / Cationic centers: Groups that are positively charged at physiological pH, such as a protonated amine.

Negative Ionizable (NI) / Anionic centers: Groups that are negatively charged at physiological pH.

For the this compound scaffold, a plausible pharmacophore model would likely include a cationic center corresponding to the protonated piperidine nitrogen, a hydrophobic region associated with the benzyl group, and an aromatic ring feature. The 4-chloro substituent on the benzyl ring could also be defined as a hydrophobic or halogen-bond donor feature.

The table below outlines the potential pharmacophoric features for this class of compounds.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Positive Ionizable (PI) | Protonated piperidine nitrogen | Ionic interaction with an anionic residue in the receptor binding pocket. |

| Hydrophobic (HY) | Benzyl group, methyl group on piperidine | van der Waals interactions with hydrophobic residues in the binding pocket. |

| Aromatic Ring (AR) | Benzene (B151609) ring of the benzyl group | π-π stacking or cation-π interactions with aromatic amino acid residues. |

| Hydrogen Bond Acceptor (HBA) | Amino nitrogen at the 4-position of the piperidine | Formation of a hydrogen bond with a donor group in the receptor. |

| Halogen Atom (as HBA or for specific interactions) | Chlorine atom on the benzyl ring | Can act as a weak hydrogen bond acceptor or participate in halogen bonding. |

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with different chemical scaffolds but possessing the required pharmacophoric features. This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds. researchgate.net Furthermore, the pharmacophore model provides a clear set of design principles for the optimization of existing leads. For instance, if the model indicates the importance of a hydrophobic feature at a specific location, medicinal chemists can synthesize new analogs with various hydrophobic substituents at that position to enhance biological activity.

Molecular Interactions and Mechanistic Investigations of N 4 Chlorobenzyl 1 Methyl 4 Piperidinamine Preclinical Focus

Identification and Characterization of Biological Targets

Preclinical investigations into the molecular interactions of N-(4-chlorobenzyl)-1-methyl-4-piperidinamine have identified several biological targets. The compound's activity profile is complex, showing interactions with various receptors and enzymes critical to neurotransmission and cellular regulation. Research has focused on its binding affinity and functional effects at opioid and cannabinoid receptors, its inhibitory action on cholinesterases, and its modulation of a key protein methyltransferase and a specific serotonin (B10506) receptor subtype. These interactions suggest a multifaceted pharmacological character that has been explored through a range of in vitro and in silico studies.

Receptor Binding Affinity and Selectivity Profiling

The characterization of this compound involves detailed profiling of its binding affinity and selectivity for various biological targets. This process determines the compound's potency and specificity, which are crucial for understanding its potential pharmacological effects. Studies have quantified its interactions with several key proteins, including opioid and cannabinoid receptors, cholinesterase enzymes, protein arginine methyltransferase 5, and serotonin receptors.

The structural characteristics of this compound, particularly the N-substituted piperidine (B6355638) moiety, are found in many compounds that interact with the mu-opioid receptor (MOR). The nature of the substituent on the piperidine nitrogen is a critical determinant of binding affinity and efficacy. For instance, replacing an N-phenethyl group with an N-benzyl group, a modification structurally related to the subject compound, can significantly reduce MOR activity. nih.gov Similarly, the presence of an N-methyl group, as in N-methyl fentanyl, can lead to a drastic reduction in binding affinity compared to its non-methylated counterparts. nih.gov

While direct binding data for this compound is not extensively published, the known structure-activity relationships for related piperidine compounds suggest that the N-methyl and N-(4-chlorobenzyl) groups would significantly influence its interaction with the MOR. nih.govresearchgate.net High-affinity binding to the MOR is often associated with specific structural features, and compounds with similar cores can act as potent agonists. researchgate.netnih.gov

Table 1: Opioid Receptor Interaction Data for Structurally Related Compounds

This table presents data for compounds structurally related to this compound to provide context on structure-activity relationships.

The cannabinoid receptor 1 (CB1) is a key target in the central nervous system, and its modulation can affect various physiological processes. nih.govuoa.gr Antagonists of the CB1 receptor have been investigated for their therapeutic potential. mdpi.com The development of CB1 antagonists often involves structures that can occupy the receptor's binding pocket and prevent the action of endogenous cannabinoids. While specific antagonism data for this compound at the CB1 receptor is not widely available, the general class of piperidine-containing compounds has been explored for CB1 receptor activity. For example, compounds like N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide (SR-141716A) have been identified as potent CB1 antagonists. nih.govuoa.gr The development of neutral CB1 receptor antagonists is an area of active research to avoid the adverse effects associated with inverse agonists. mdpi.com

This compound belongs to a class of compounds known to interact with cholinesterases. Numerous studies have demonstrated that derivatives of 1-benzyl-4-piperidine can be potent inhibitors of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE). nih.govnih.gov The inhibitory activity is highly dependent on the specific substitutions on the benzyl (B1604629) and piperidine rings. For example, the compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be an extremely potent AChE inhibitor with an IC50 value of 0.56 nM and showed an affinity 18,000 times greater for AChE than for BuChE. nih.gov

Research on related structures indicates that the presence of a benzyl group is a common feature among AChE inhibitors. nih.govfrontiersin.org The inhibition kinetics are often of a mixed type, indicating that the compounds can bind to both the free enzyme and the acetyl-enzyme intermediate. nih.gov

Table 2: Cholinesterase Inhibition Data for this compound and Related Compounds

Recent research has identified Protein Arginine Methyltransferase 5 (PRMT5) as a potential therapeutic target, particularly in oncology. nih.gov PRMT5 is an enzyme that catalyzes the methylation of arginine residues on proteins, influencing various cellular processes. researchgate.net High-throughput screening of existing drug libraries has been employed to identify novel PRMT5 inhibitors. nih.gov While specific inhibitory data for this compound against PRMT5 is not detailed in the provided search results, the strategy of repurposing market-approved drugs and other compounds has led to the discovery of previously unknown PRMT5 inhibitors. nih.gov This approach highlights the potential for compounds with established scaffolds to exhibit activity against novel targets like PRMT5. nih.govresearchgate.net

The serotonin 2A (5-HT2A) receptor is a G-protein coupled receptor that plays a crucial role in various physiological and cognitive functions. mdpi.com It is a primary target for a range of therapeutic agents. mdpi.com The piperidine scaffold is a common feature in many potent 5-HT2A receptor ligands. For instance, a series of 4'-substituted phenyl-4-piperidinylmethanol derivatives were synthesized and evaluated for their affinity to 5-HT2A receptors, with some compounds showing high potency (Ki = 1.63 nM) and excellent selectivity over other serotonin receptor subtypes. nih.gov The nature of the substituents on the piperidine and phenyl rings is critical for determining the binding affinity and selectivity. nih.gov While direct modulation data for this compound at the 5-HT2A receptor is not specified, its structural similarity to known 5-HT2A ligands suggests a potential for interaction. mdpi.comnih.gov

Compound Names

Other Enzymatic and Receptor Targets (e.g., KSP, MAO, Integrins, Kinases)

While direct studies on this compound are limited, research on structurally similar compounds provides insight into potential enzymatic and receptor targets.

Kinases: The piperidine scaffold is a key feature in many kinase inhibitors. A notable structural analog, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, has been identified as a potent ATP-competitive inhibitor of Protein Kinase B (PKB/Akt). nih.gov PKB is a critical serine/threonine kinase in the PI3K-PKB-mTOR signaling pathway, which governs cell proliferation and survival and is often dysregulated in cancer. nih.gov This analog demonstrates significant potency and selectivity. For example, the 2,4-dichlorobenzyl variant showed approximately 150-fold selectivity for PKB over the related kinase PKA. nih.gov The activity of these compounds highlights the potential for piperidine derivatives containing a chlorobenzyl group to function as kinase inhibitors.

Table 1: Kinase Inhibitory Activity of a Structural Analog Data for 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine and related compounds.

| Compound Analogue (Substituent) | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKBβ) |

|---|---|---|---|

| 4-chlorobenzyl (2) | 8.5 | 240 | 28 |

| 2-chlorobenzyl (4) | 22 | 870 | 40 |

| 2,4-dichlorobenzyl (12) | 8.5 | 1300 | 153 |

| 2,6-dichlorobenzyl (14) | 20 | 3300 | 165 |

Monoamine Oxidase (MAO): The benzylpiperidine structure is a known pharmacophore for inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. researchgate.net Studies on various pyridazinobenzylpiperidine and phenethylpiperidine derivatives have shown that these compounds can act as potent and selective inhibitors of MAO-B. researchgate.netmdpi.com For instance, certain 4-phenethyl-1-propargylpiperidine derivatives inhibit human MAO-B in the nanomolar range. mdpi.com Given the structural similarities, this compound could potentially exhibit inhibitory activity against MAO isoforms, a hypothesis that warrants direct preclinical evaluation.

Kinesin Spindle Protein (KSP) and Integrins: KSP is a motor protein essential for mitosis, making it a target for anticancer agents. nih.govresearchgate.net Integrins are transmembrane receptors involved in cell adhesion and signaling. nih.gov Currently, there is a lack of published preclinical data directly linking this compound or its close analogs to significant interactions with KSP or integrin targets.

Elucidation of Signaling Pathways and Modulatory Effects

Based on the activity of its close analog against Protein Kinase B (PKB/Akt), this compound could potentially modulate the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell growth, survival, and metabolism. nih.gov

PI3K/Akt/mTOR Pathway Modulation:

Activation: The pathway is typically activated by growth factors binding to receptor tyrosine kinases. This leads to the activation of phosphatidylinositol-3 kinase (PI3K). nih.gov

PKB/Akt Role: Activated PI3K produces signaling lipids that recruit PKB/Akt to the cell membrane, where it is activated. nih.gov

Downstream Effects: Activated PKB/Akt then phosphorylates a multitude of downstream targets, leading to the promotion of cell proliferation and the inhibition of apoptosis. nih.gov

Inhibition: An inhibitor targeting PKB/Akt, such as the analog 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, would block these downstream signals. This results in the suppression of pro-survival signaling, which can lead to cell cycle arrest and the induction of apoptosis in cells where this pathway is overactive. nih.govnih.gov

Therefore, a primary modulatory effect of a compound like this compound, if it targets PKB/Akt, would be the downregulation of this critical cell survival pathway.

Computational Studies of Ligand-Target Interactions

Computational methods are invaluable for predicting and understanding how a ligand like this compound might interact with biological targets at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For piperidine-containing molecules, docking studies have been used to elucidate binding modes with various enzymes. For example, docking of the potent acetylcholinesterase inhibitor Donepezil, which features a 1-benzyl-4-piperidine moiety, revealed key interactions within the enzyme's binding cavity. The ammonium (B1175870) group was predicted to interact with Trp84 and Phe330, while the benzyl group also interacts with Trp84 and Phe330. nih.gov Similarly, docking studies of pyridazinobenzylpiperidine derivatives into the MAO-B active site showed pi-pi stacking interactions with key tyrosine residues (Tyr398 and Tyr326), explaining their inhibitory mechanism. nih.gov Such simulations for this compound could identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts with residues in a target's active site, guiding further optimization.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability. Studies on 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives have utilized MD simulations to confirm the stability of the docked conformation within a target's binding pocket. researchgate.net By simulating the movements of atoms, MD can validate the interactions predicted by docking, calculate binding free energies, and reveal conformational changes in the protein or ligand upon binding. This method could be applied to this compound to understand the stability and dynamics of its potential interactions with targets like kinases or MAO.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. For the related compound 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT was used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov Furthermore, these calculations can determine the distribution of charges across the molecule (e.g., Mulliken charges) and generate a molecular electrostatic potential (MEP) map, which visualizes the electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Example of Calculated Properties from DFT for a Piperidine Analog Data for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates molecular stability and reactivity. |

| Mulliken Charges | Calculated partial atomic charges. | Reveals charge distribution and potential for intermolecular interactions. |

Analysis of On-Target and Off-Target Molecular Effects

In drug discovery, "on-target" effects are the desired interactions with the primary therapeutic target, while "off-target" effects are interactions with other biomolecules, which can lead to side effects or provide opportunities for drug repurposing.

On-Target Effects: If this compound were designed as a PKB/Akt inhibitor, its on-target effect would be the potent and selective inhibition of this kinase, leading to the modulation of the PI3K/Akt/mTOR pathway. nih.gov

Off-Target Effects: The potential for this compound to interact with other molecules, such as other kinases or MAO, would be considered off-target effects. The selectivity of a compound is a critical measure. For instance, kinome profiling of kinase inhibitors is often performed to assess their selectivity. A KINOMEscan assay on 468 kinases for a type II ABL/c-KIT dual inhibitor revealed high selectivity, a desirable trait. nih.gov An analysis of the analog 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-amine showed it was 28-fold selective for PKB over PKA, but it also inhibited other AGC family kinases, which would be considered off-target effects. nih.gov The potential inhibition of MAO by this compound could also be an off-target effect, depending on the therapeutic goal. Understanding this profile is crucial in preclinical development.

Preclinical Biological Evaluation of N 4 Chlorobenzyl 1 Methyl 4 Piperidinamine in Vitro and Animal Models for Mechanism

In Vitro Pharmacological Assays

The in vitro pharmacological characterization of N-(4-chlorobenzyl)-1-methyl-4-piperidinamine has been conducted through a series of assays designed to elucidate its interaction with specific biological targets at the cellular and molecular level. These studies are crucial for understanding the compound's mechanism of action before advancing to more complex biological systems.

Cell-Based Functional Assays

At present, detailed public-domain data from cell-based functional assays specifically investigating this compound is limited. Such assays are critical for determining the functional consequences of compound-target interaction, such as agonist or antagonist activity at a receptor, or the modulation of a cellular signaling pathway. For piperidine (B6355638) derivatives in general, cell-based assays are routinely used to assess their potential therapeutic effects. For instance, studies on other piperidine-containing compounds have utilized cell lines expressing specific receptors to measure changes in downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium levels.

Radioligand Binding Displacement Assays

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine if a compound can interfere with the activity of a specific enzyme. There is currently a lack of specific data from enzyme inhibition assays for this compound. However, the piperidine scaffold is a common feature in many enzyme inhibitors. For related compounds, researchers have employed a variety of enzymatic assays to screen for inhibitory activity against targets such as kinases, proteases, and metabolic enzymes. The results of these assays are typically reported as the concentration of the compound required to inhibit enzyme activity by 50% (IC50).

In Vivo Studies in Animal Models (Mechanistic and Target Engagement Focus)

In vivo studies in animal models are essential for understanding how a compound behaves in a whole organism and for confirming that it engages its intended biological target in a living system. These studies provide a bridge between in vitro activity and potential therapeutic efficacy.

Assessment of Target Engagement in Rodent Models (e.g., Antinociception)

Information regarding the in vivo target engagement of this compound, specifically in rodent models of antinociception, is not extensively documented in publicly accessible scientific literature. Antinociception assays, such as the tail-flick and hot-plate tests in mice and rats, are standard models used to assess the pain-relieving potential of a compound. These tests measure the animal's response to a thermal stimulus, and an increase in the latency to respond is indicative of an antinociceptive effect. For a compound like this compound, demonstrating efficacy in such models would be a key indicator of its potential as an analgesic.

Exploratory Biological Activities (Mechanism-Oriented)

The therapeutic potential of this compound and related piperidine derivatives has been a subject of growing interest in preclinical research. Investigations into the mechanisms underlying its diverse biological activities have revealed interactions with various cellular targets and pathways. This section details the exploratory studies on its antileishmanial, neuroprotective, antihistaminic, anticancer, and antimicrobial mechanisms.

Antileishmanial Activity Mechanisms

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for more effective and less toxic treatments is a global health priority. Piperidine-containing compounds have been investigated for their potential as antileishmanial agents. While direct mechanistic studies on this compound are not extensively detailed in the available literature, research on analogous compounds provides insights into potential mechanisms of action.

One study on related 8-quinolinamine derivatives containing a piperazine (B1678402) moiety highlighted their effectiveness against Leishmania donovani infections in hamsters. The focus of this research was to enhance potency and reduce toxicity by modifying the terminal piperazine group. Another area of investigation involves the synthesis of spiro heterocycles that incorporate a piperidine moiety, which have shown potential as antileishmanial scaffolds.

Additionally, research into 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles linked to a piperazinyl-benzamidine substituent has demonstrated significant in vitro activity against both promastigote and amastigote forms of Leishmania major. The most active of these compounds, N-propyl-4-(4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl) benzamidine (B55565) hydrochloride, exhibited a very low level of toxicity against macrophage host cells, indicating a high selectivity index. These findings suggest that the piperidine or piperazine ring is a key pharmacophore, and its derivatives may act by disrupting vital parasite processes, although the precise molecular targets remain a subject for further investigation.

Neuroprotective Pathway Investigations

The piperidine scaffold is a common feature in many centrally acting agents, and its derivatives are being explored for their potential in treating neurodegenerative disorders. The neuroprotective mechanisms of these compounds are often linked to their interaction with specific receptor systems in the central nervous system (CNS).

Research has shown that certain piperidine derivatives can act as potent and selective sigma-1 (σ1) receptor ligands. The σ1 receptor is a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating several neurotransmitter systems, including the glutamatergic, dopaminergic, and cholinergic systems. By modulating these systems, σ1 receptor ligands can offer therapeutic potential for a range of neuropsychiatric and neurodegenerative conditions. While the direct interaction of this compound with the σ1 receptor has not been explicitly documented, the shared structural features with known ligands suggest this as a plausible avenue for its neuroprotective effects.

Antihistaminic Receptor Mechanisms

Histamine (B1213489) is a key mediator in allergic and inflammatory responses, acting through four subtypes of G-protein-coupled receptors (GPCRs), namely H1, H2, H3, and H4. Antagonists of these receptors are widely used therapeutic agents. The piperidine and piperazine moieties are common structural motifs in many antihistaminic drugs.

Studies on 4-(diphenylmethyl)-1-piperazine derivatives have demonstrated their efficacy as histamine H1-receptor antagonists. These compounds were found to be potent inhibitors in in vitro models using guinea-pig ileum and also showed significant in vivo activity in reducing capillary permeability in rats. Furthermore, some of these derivatives displayed weak activity against muscarinic M3-receptors, suggesting a degree of selectivity for the histamine H1 receptor. The mechanism of action is competitive antagonism, where the compound binds to the H1 receptor, preventing histamine from eliciting its pro-inflammatory effects.

Anticancer Mechanism Studies (e.g., Cytotoxicity in Cell Lines, Cell Cycle Modulation, Apoptosis Induction)

The anticancer potential of piperidine and piperazine derivatives has been explored through their cytotoxic effects on various cancer cell lines. The mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.

A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across a range of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. The cytotoxicity of these compounds was evaluated using the sulforhodamine B (SRB) assay, which measures cell protein content and thus cell proliferation.

Further mechanistic investigations into other related heterocyclic compounds have shown that they can induce cell cycle arrest and apoptosis. For instance, certain benzimidazole/thiazolidine-2,4-dione hybrids can arrest the cell cycle at the G2/M phase. Another study on a novel piperazine derivative found that it induced apoptosis in U937 cells. The induction of apoptosis is a critical mechanism for effective anticancer agents. Research on N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives containing purine (B94841) substituents revealed that they could induce apoptosis and cause cell cycle arrest at the G2/M phase in OKP-GS cells, thereby preventing cell division. These findings suggest that piperidine-containing compounds like this compound may exert their anticancer effects through similar pathways of cytotoxicity, cell cycle disruption, and apoptosis induction.

Table 1: Cytotoxicity of a Related Piperazine Derivative (Compound 5a) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Growth Inhibition (%) at 40 µM |

| HUH7 | Liver | Significant |

| HCT-116 | Colon | Significant |

| MCF7 | Breast | Significant |

Data abstracted from studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.

Antimicrobial Action Mechanisms

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Piperidine derivatives have emerged as a promising class of compounds in this area.

Research on substituted N-benzhydrylpiperidin-4-amine derivatives has shown that many of these compounds exhibit significant antibacterial activity against both Gram-positive (Bacillus subtilis, Streptococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, as well as antifungal activity against Aspergillus niger and Aspergillus flavus. Similarly, studies on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have also reported significant antimicrobial and antifungal properties.

More specific investigations into N-methyl-4-piperidone-derived monoketone curcuminoids revealed moderate antibacterial activity against a panel of cariogenic bacteria, including various Streptococcus species. Another novel series of oxazolidinones featuring a piperidine group was found to be more potent than the antibiotic linezolid (B1675486) against certain penicillin-resistant Staphylococcus strains. The mechanism of action for these compounds is likely related to the disruption of bacterial cell wall synthesis, protein synthesis, or other essential cellular processes, though the precise molecular targets often require further elucidation.

Analytical Methodologies for Research Characterization and Quantification of N 4 Chlorobenzyl 1 Methyl 4 Piperidinamine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This is vital for determining the purity of a synthesized compound like N-(4-chlorobenzyl)-1-methyl-4-piperidinamine and for isolating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds. For piperidine (B6355638) derivatives, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance. For purity assessment, the area of the main peak is compared to the total area of all peaks in the chromatogram.

Interactive Table 1: Illustrative HPLC Parameters for the Analysis of Piperidine Derivatives

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly suitable for volatile and thermally stable substances. While some piperidine derivatives can be analyzed directly by GC, others may require derivatization to increase their volatility and thermal stability.

In GC, a gaseous mobile phase carries the sample through a coated capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A common detector for the analysis of nitrogen-containing compounds like this compound is the Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity. GC is highly effective for assessing the purity of volatile starting materials and for detecting residual solvents in the final product.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption. UHPLC is particularly advantageous for complex samples containing multiple impurities or for high-throughput analysis. The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. A UHPLC method for this compound would offer improved peak shapes and better separation of closely related impurities compared to conventional HPLC.

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful platform for both qualitative and quantitative analysis.

LC-MS/MS and LC-HRMS for Metabolite and Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying compounds in complex matrices like biological fluids. phenomenex.com It involves coupling an LC system to a mass spectrometer that can perform two stages of mass analysis. The first stage selects the ion corresponding to the compound of interest (the precursor ion), which is then fragmented. The second stage analyzes the resulting fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for very low detection limits. mdpi.com LC-MS/MS is the gold standard for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound. lcms.cz

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and its metabolites or impurities. nih.gov This is invaluable for identifying unknown substances in a sample. nih.gov Untargeted metabolomics studies often utilize LC-HRMS to obtain a comprehensive profile of all metabolites in a biological sample. researchgate.net

Interactive Table 2: Example LC-MS/MS Parameters for Quantification of a Piperidine Amine

| Parameter | Typical Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ of the analyte |

| Product Ion (m/z) | Specific fragment ion for quantification |

| Collision Energy | Optimized for maximum fragment intensity |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 800 L/hr |

GC/EI-MS for Volatile Derivatives

Gas Chromatography/Electron Ionization-Mass Spectrometry (GC/EI-MS) is a robust technique for the analysis of volatile compounds. In the ion source, molecules are bombarded with high-energy electrons, leading to ionization and extensive, reproducible fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule and can be compared to spectral libraries for identification. GC/EI-MS is particularly useful for identifying impurities that are amenable to gas chromatography and for confirming the structure of volatile derivatives of the main compound.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules. By probing the interaction of electromagnetic radiation with the compound, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed for comprehensive structural characterization.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in this compound would be influenced by the electron-withdrawing and electron-donating effects of the neighboring atoms and functional groups. For instance, the protons on the chlorobenzyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm), while the protons on the piperidine ring would be found in the aliphatic region. The N-methyl group would likely appear as a singlet at a characteristic upfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). For this compound, distinct signals would be expected for the carbons of the chlorobenzyl ring, the piperidine ring, and the N-methyl group. The specific chemical shifts can be predicted based on established correlation tables and computational models for similar structures rsc.orgacs.orgrsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Chlorobenzyl CH (aromatic) | 7.2 - 7.4 | 128 - 135 |

| Chlorobenzyl C-Cl (aromatic) | - | 132 - 134 |

| Benzyl (B1604629) CH₂ | ~3.5 | ~55 |

| Piperidine CH (at C4) | ~2.5 - 2.8 | ~58 |

| Piperidine CH₂ (at C2, C6) | ~2.0 - 2.9 | ~53 |

| Piperidine CH₂ (at C3, C5) | ~1.5 - 1.9 | ~30 |

| N-CH₃ | ~2.2 | ~46 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Detailed analysis of coupling patterns in high-resolution ¹H NMR spectra, along with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule optica.org.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of specific functional groups. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide significant signal enhancement for molecules adsorbed onto a nanostructured metal surface, making it particularly useful for trace-level detection nih.govbu.edu.

For this compound, the Raman spectrum would exhibit characteristic bands corresponding to the vibrations of the aromatic ring, the C-Cl bond, the C-N bonds, and the various C-H bonds within the molecule. SERS can be particularly advantageous for detecting this compound at low concentrations, potentially in complex mixtures researchgate.net. The enhancement effect in SERS is due to both electromagnetic and chemical mechanisms, with the latter being influenced by the interaction of the molecule with the metal surface nih.gov. The SERS spectrum of piperidine derivatives has been shown to be significantly different from their normal Raman spectrum, with changes in both band positions and relative intensities, providing a unique fingerprint for the molecule researchgate.netresearchgate.net.

Interactive Data Table: Expected Raman and SERS Vibrational Bands for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Potential SERS Enhancement |

| Aromatic C-H stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H stretch | 2800 - 3000 | Moderate |

| Aromatic C=C stretch | 1400 - 1600 | Strong |

| C-N stretch | 1000 - 1250 | Moderate to Strong |

| C-Cl stretch | 600 - 800 | Moderate |

Note: The exact Raman shifts and SERS enhancements are dependent on the experimental conditions, including the SERS substrate and laser wavelength.

Sample Preparation Strategies for Biological Matrices in Research

The analysis of compounds in biological matrices such as blood, plasma, or urine presents significant challenges due to the complexity of these samples. Effective sample preparation is crucial to remove interfering substances, concentrate the analyte of interest, and ensure the compatibility of the sample with the analytical instrument nih.gov.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices merckmillipore.com. The choice of SPE sorbent and elution conditions is critical for achieving high recovery and clean extracts. For a basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent would be a suitable choice merckmillipore.com. This type of sorbent possesses both reversed-phase and strong cation exchange properties, allowing for a robust two-step retention mechanism.

A typical SPE protocol for extracting a basic drug from plasma would involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous buffer to activate the sorbent.

Loading: The pre-treated biological sample (e.g., plasma diluted with an acidic buffer to ensure the analyte is protonated) is loaded onto the cartridge.

Washing: The cartridge is washed with a series of solvents to remove interfering substances. A common approach is to use a low pH wash to remove neutral and acidic interferences, followed by an organic solvent wash to remove non-polar interferences.

Elution: The analyte is eluted from the sorbent using a solvent mixture that disrupts both the reversed-phase and ion-exchange interactions. This is typically achieved with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) merckmillipore.com.

The efficiency of the SPE method is evaluated by determining the recovery of the analyte, which should ideally be high and reproducible nih.gov.

Liquid-liquid microextraction (LLME) techniques are miniaturized versions of traditional liquid-liquid extraction that offer advantages such as reduced solvent consumption, lower cost, and high enrichment factors tandfonline.combohrium.comresearchgate.netnih.govnih.gov. Dispersive liquid-liquid microextraction (DLLME) is a particularly popular LLME technique in pharmaceutical and bioanalytical analysis tandfonline.combohrium.comresearchgate.netnih.govnih.gov.

In a typical DLLME procedure for extracting a basic amine from a urine sample, the following steps are performed:

Sample pH Adjustment: The pH of the urine sample is adjusted to be basic to ensure the analyte is in its free base, non-ionized form, which is more soluble in organic solvents.

Solvent Injection: A mixture of a water-immiscible extraction solvent (e.g., chloroform) and a disperser solvent (e.g., ethanol or acetonitrile) is rapidly injected into the aqueous sample researchgate.netmdpi.com. The disperser solvent is miscible with both the aqueous and organic phases, leading to the formation of a cloudy solution of fine droplets of the extraction solvent, which provides a large surface area for efficient extraction.

Centrifugation: The mixture is centrifuged to separate the organic and aqueous phases.

Analysis: A small volume of the organic phase containing the concentrated analyte is collected and analyzed by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

The selection of the extraction and disperser solvents, as well as the optimization of parameters like pH, solvent volumes, and extraction time, are crucial for achieving high extraction efficiency researchgate.netmdpi.comnih.govoup.com.

Development and Validation of Bioanalytical Methods for Research Specimens

The development and validation of bioanalytical methods are essential to ensure that the data generated from the analysis of research specimens are reliable and reproducible frontiersin.orgnih.govjapsonline.comjneonatalsurg.comich.orgstanford.edu. A validated bioanalytical method provides confidence that the measured concentration of the analyte accurately reflects its true concentration in the biological matrix.

The validation of a bioanalytical method typically involves the assessment of several key parameters, as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) frontiersin.orgnih.gov. These parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs japsonline.com.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of agreement among multiple measurements of the same sample. Both are typically assessed at multiple concentration levels frontiersin.orgjapsonline.com.

Calibration Curve: A calibration curve is generated by analyzing a series of calibration standards of known concentrations. The relationship between the instrument response and the analyte concentration should be well-defined and reproducible over the intended analytical range.

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy jneonatalsurg.com.

Recovery: The extraction efficiency of the analytical method, representing the percentage of the analyte that is recovered from the biological matrix during the sample preparation process.

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte in mass spectrometry-based assays. It is important to ensure that the matrix effect is minimal and does not compromise the accuracy and precision of the method.

Stability: The stability of the analyte in the biological matrix under various conditions, including short-term storage at room temperature, long-term storage at low temperatures, and after freeze-thaw cycles japsonline.com.

For the quantification of this compound in research specimens, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would likely be the technique of choice due to its high sensitivity and selectivity jneonatalsurg.comnih.gov. The development of such a method would involve optimizing the chromatographic conditions to achieve good separation of the analyte from potential interferences and tuning the mass spectrometer parameters for sensitive and specific detection.

Interactive Data Table: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision (CV%) | ≤15% (≤20% at the LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard |

| LLOQ | Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits, ensuring no significant ion suppression or enhancement |

| Stability | Analyte concentration should not deviate by more than ±15% from the initial concentration |

Source: Based on general FDA guidelines for bioanalytical method validation. frontiersin.orgnih.gov

Potential Applications As Chemical Biology Probes and Research Tools

Design and Synthesis of Labeled Probes for Target Identification (e.g., Radiolabeling for PET Imaging)